molecular formula C5H6ClN3O2 B2611004 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1564684-96-3

2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2611004
CAS No.: 1564684-96-3
M. Wt: 175.57
InChI Key: JKBNOKGHPLYOEL-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1564684-96-3) is a small molecule with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 . It belongs to the class of 1,2,4-triazole derivatives, a pharmacophore renowned for its broad spectrum of biological activities . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, found in numerous clinically used drugs including antifungal agents (e.g., fluconazole), antivirals, and anticancer treatments (e.g., anastrozole) . This compound is of significant interest in pharmaceutical and agrochemical research. Its structure incorporates a propanoic acid moiety, a feature shared with many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which suggests potential for developing new anti-inflammatory agents . Recent scientific investigations into structurally related 1,2,4-triazole derivatives containing a propanoic acid chain have demonstrated promising biological profiles. These analogues have shown low toxicity in human peripheral blood mononuclear cell (PBMC) cultures and significant anti-inflammatory effects by notably reducing the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) . Furthermore, such compounds are also being explored for their antimicrobial and anthelmintic (anti-worm) activities against various Gram-positive and Gram-negative bacterial strains . This makes 2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid a valuable building block and intermediate for researchers in drug discovery, aiming to synthesize and evaluate new compounds with potential anti-inflammatory, antibacterial, and anthelmintic properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBNOKGHPLYOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 2-chloropropanoic acid with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₅H₅ClN₃O₂ ~189.6 Chlorine at C2; triazole at C3 Agrochemical intermediate (hypothesized)
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₁₁H₉Cl₂N₃O₂ 286.112 Dichlorophenyl at C2; triazole at C3 Increased lipophilicity; potential pesticide
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₅H₇N₃O₃ 157.129 Hydroxyl at C2; triazole at C3 High water solubility; chemical intermediate
2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₁₁H₁₈N₄O₄ 270.29 Boc-protected amino and methyl at C2; triazole at C3 Peptide synthesis; stabilized amino acid derivative
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₅H₈N₄O₂ 156.15 Amino at C2; triazole at C3 Pharmaceutical research; certified reference material

Key Comparative Analyses

Electronic and Steric Effects
  • Chlorine vs. Hydroxyl/Amino Groups: The chlorine atom in the target compound introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to the hydroxyl or amino-substituted analogs. For example, 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (pKa ~3–4) is less acidic than the chlorinated derivative (estimated pKa ~2–3) due to reduced electron withdrawal .
  • Boc Protection: The tert-butoxycarbonyl (Boc) group in C₁₁H₁₈N₄O₄ shields the amino group, enhancing stability during synthetic reactions .

Biological Activity

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 1564684-96-3) is a derivative of triazole compounds that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H6_6ClN3_3O2_2
  • Molecular Weight : 175.57 g/mol
  • Structure : The compound features a chloro substituent and a triazole ring, which are critical for its biological activity.

Synthesis

The synthesis of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of propanoic acid derivatives with triazole-containing reagents. This process can yield various derivatives with distinct biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In particular:

  • Compounds synthesized in related studies showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • The activity was assessed using standard methods against various strains, revealing a promising spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

Research indicates that 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid exhibits anti-inflammatory properties:

  • In vitro studies showed that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells .
  • The anti-inflammatory effects were attributed to the modulation of immune responses and cytokine release.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects:

  • Studies indicated that it could inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
  • The mechanisms involved may include apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activities of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid:

Study Findings Methodology
Study 1Significant reduction in TNF-α levels in treated cellsPeripheral blood mononuclear cells culture
Study 2Effective against multiple bacterial strainsAntimicrobial susceptibility testing
Study 3Induced apoptosis in cancer cell linesCell viability assays

The biological activity of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid is believed to be mediated through several mechanisms:

  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines reduces inflammation.
  • Antimicrobial Action : Interference with bacterial cell wall synthesis or function.
  • Cell Cycle Arrest : Induction of apoptosis in malignant cells through various signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a triazole moiety to a chloro-substituted propanoic acid backbone. Key steps include:

  • Triazole Activation : Use nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the triazole group at the β-position .
  • Chlorination : Optimize chlorination using reagents like thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions to preserve the carboxylic acid group .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (40–60°C) minimizes side reactions .
  • Purification : Employ reverse-phase HPLC or recrystallization (using ethanol/water mixtures) to achieve ≥95% purity .

Q. How should researchers characterize the structural integrity of 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid?

Methodological Answer: Use a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and chlorine substituent (δ 4.2–4.5 ppm for CH₂Cl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.04 for C₅H₆ClN₃O₂) .
  • Elemental Analysis : Validate stoichiometry (C: 33.1%, H: 2.8%, N: 19.4%, Cl: 16.4%) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/FLD : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30), monitoring at λ = 210–220 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 216 → 154 for quantification) to enhance specificity in complex samples .
  • Validation Parameters : Assess linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing stereoisomers of this compound?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to induce enantioselectivity at the β-carbon .
  • Dynamic Resolution : Apply kinetic resolution via lipase-catalyzed esterification to separate enantiomers .
  • Analytical Challenges : Characterize stereoisomers using chiral HPLC (Chiralpak AD-H column) or CD spectroscopy .

Q. What strategies resolve discrepancies in NMR data for triazole-containing derivatives?

Methodological Answer:

  • Solvent Effects : Use deuterated DMSO to enhance proton exchange and clarify splitting patterns for triazole protons .
  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectral changes at 25°C vs. −20°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • MD Simulations : Predict solvation effects and transition states using AMBER or GROMACS .
  • SAR Studies : Corrogate electronic parameters (Hammett σ) with experimental yields to refine synthetic pathways .

Q. What experimental designs address conflicting bioactivity data in antifungal studies?

Methodological Answer:

  • Dose-Response Curves : Test concentrations from 0.1–100 µM against Candida albicans to establish EC₅₀ values .
  • Resistance Profiling : Compare MICs across fungal strains with triazole-resistant mutations (e.g., CYP51A variants) .
  • Metabolite Tracking : Use ¹⁴C-labeled analogs to study hydrolysis of the chloro-propanoic moiety in vivo .

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